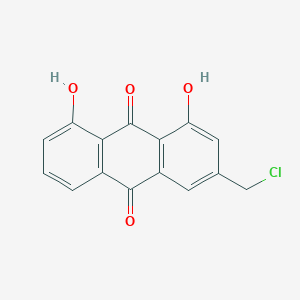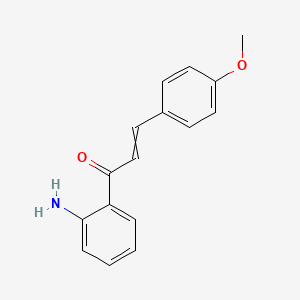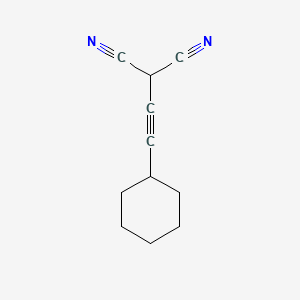
Malononitrile, (1-ethynylcyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, (1-ethynylcyclohexyl)- is an organic compound with the molecular formula C11H12N2. It contains a six-membered cyclohexyl ring, an ethynyl group, and two nitrile groups. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (1-ethynylcyclohexyl)- typically involves the reaction of cyclohexylacetylene with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexylacetylene, followed by the addition of malononitrile. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Malononitrile, (1-ethynylcyclohexyl)- often involves large-scale batch or continuous processes. The purification of the compound can be achieved through melt crystallization, which offers high purity and yield while reducing energy consumption and refining costs .
Análisis De Reacciones Químicas
Types of Reactions
Malononitrile, (1-ethynylcyclohexyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted cyclohexyl derivatives, amines, and other functionalized organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Malononitrile, (1-ethynylcyclohexyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Malononitrile, (1-ethynylcyclohexyl)- involves its reactivity with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These interactions lead to the formation of complex molecular structures with diverse biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler compound with the formula CH2(CN)2, used as a building block in organic synthesis.
Malononitrile dimer:
Uniqueness
Malononitrile, (1-ethynylcyclohexyl)- is unique due to its combination of a cyclohexyl ring, ethynyl group, and nitrile groups. This structure imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .
Propiedades
Número CAS |
73747-66-7 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
2-(2-cyclohexylethynyl)propanedinitrile |
InChI |
InChI=1S/C11H12N2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h10-11H,1-5H2 |
Clave InChI |
LIQNZIMFFGLQRN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C#CC(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


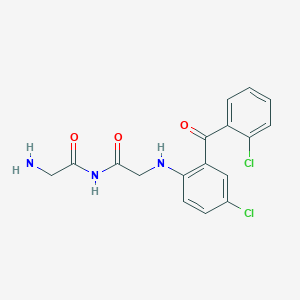
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)



![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
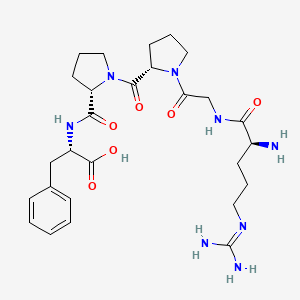

![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
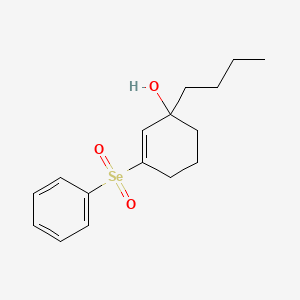
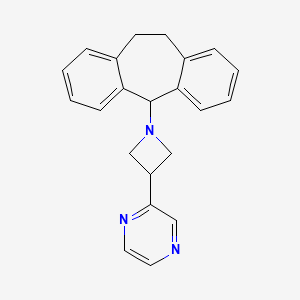
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
